

A Comparative Guide to the Analytical Cross-Validation of 1,8-Dibromoocetane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dibromoocetane**

Cat. No.: **B1199895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data for **1,8-Dibromoocetane** and its common alternatives, 1,6-Dibromohexane and 1,10-Dibromodecane. These α,ω -dibromoalkanes are versatile bifunctional building blocks in organic synthesis, crucial for forming carbon-carbon and carbon-heteroatom bonds in the development of novel therapeutics and functional materials. Accurate analytical characterization is paramount to ensure reaction success and product purity. This document presents supporting analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate informed decisions in experimental design and quality control.

Comparative Analytical Data Overview

The following tables summarize the key physical and spectroscopic properties of **1,8-Dibromoocetane** and its common alternatives. This data is essential for distinguishing between these homologous compounds and verifying the purity of a sample.

Physical and Chemical Properties

Property	1,6-Dibromohexane	1,8-Dibromoocane	1,10-Dibromodecane
CAS Number	629-03-8	4549-32-0	4101-68-2
Molecular Formula	C ₆ H ₁₂ Br ₂	C ₈ H ₁₆ Br ₂	C ₁₀ H ₂₀ Br ₂
Molecular Weight (g/mol)	243.97	272.02	300.07
Melting Point (°C)	-2 - 2.5	12 - 16	25 - 27
Boiling Point (°C)	243	270 - 272	160 (at 15 mmHg)

¹H NMR Spectral Data (CDCl₃)

Due to the symmetry of these molecules, the ¹H NMR spectra are relatively simple. The protons on the carbons adjacent to the bromine atoms (α -protons) are the most deshielded and appear furthest downfield.

Assignment	1,6-Dibromohexane	1,8-Dibromoocane	1,10-Dibromodecane
Br-CH ₂ - (α -CH ₂) **	~3.41 ppm (triplet) [1]	~3.40 ppm (triplet) [2]	~3.40 ppm (triplet)
Br-CH ₂ -CH ₂ - (β -CH ₂) **	~1.88 ppm (quintet) [1]	~1.86 ppm (quintet) [2]	~1.85 ppm (quintet)
Internal CH ₂	~1.50 ppm (multiplet) [1]	~1.34 - 1.49 ppm (multiplet) [2]	~1.29 - 1.43 ppm (multiplet)

¹³C NMR Spectral Data (CDCl₃)

Similar to the ¹H NMR, the ¹³C NMR spectra are characterized by the downfield shift of the carbon atoms directly bonded to the electronegative bromine atoms.

Assignment	1,6-Dibromohexane	1,8-Dibromoocane	1,10-Dibromodecane
Br-CH ₂ - (α-C)	~33.8 ppm[3]	~33.9 ppm	~34.0 ppm[4]
Br-CH ₂ -CH ₂ - (β-C)	~32.6 ppm[3]	~32.8 ppm	~32.8 ppm[4]
Internal CH ₂	~27.9 ppm[3]	~28.2, ~28.8 ppm	~28.5, ~29.2, ~29.4 ppm[4]

Key FT-IR and Mass Spectrometry Data

Analytical Technique	1,6-Dibromohexane	1,8-Dibromoocane	1,10-Dibromodecane
FT-IR: C-H Stretch (cm ⁻¹)	2935, 2858	2930, 2855	2925, 2853[5]
FT-IR: C-Br Stretch (cm ⁻¹)	~645	~647	~648
MS (EI): Key Fragments (m/z)	163/165 [M-Br] ⁺ , 83 [C ₆ H ₁₁] ⁺ , 55 [C ₄ H ₇] ⁺	191/193 [M-Br] ⁺ , 111 [C ₈ H ₁₅] ⁺ , 55 [C ₄ H ₇] ⁺ [6]	219/221 [M-Br] ⁺ , 139 [C ₁₀ H ₁₉] ⁺ , 55 [C ₄ H ₇] ⁺ [7]

Experimental Protocols

Detailed and consistent experimental protocols are vital for generating reproducible and comparable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 15-20 mg of the dibromoalkane sample for ¹H NMR (or 50-75 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
 - For ^1H NMR, acquire at least 16 scans with a relaxation delay of 1 second.
 - For ^{13}C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse program.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - As these compounds are liquids or low-melting solids at room temperature, prepare a thin liquid film.
 - Place one drop of the neat sample onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a uniform thin film, ensuring no air bubbles are trapped.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer to subtract atmospheric CO_2 and water vapor contributions.
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.

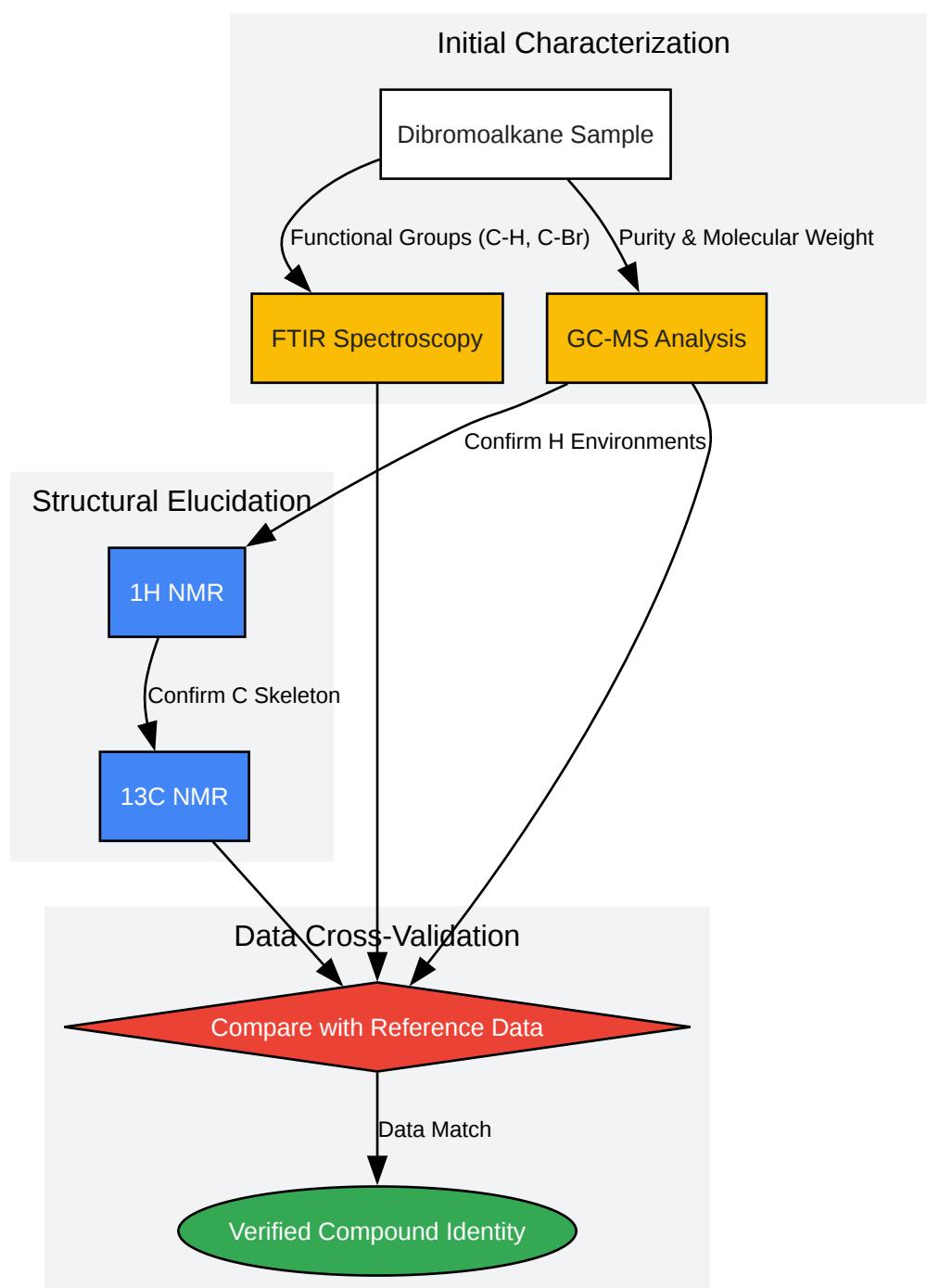
- Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} , co-adding at least 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent like dichloromethane or hexane.
 - Inject a 1 μL aliquot into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
 - Use a temperature program that starts at 50°C and ramps to 250°C at a rate of 10°C/min.
- Ionization and Mass Analysis:
 - Utilize Electron Ionization (EI) at a standard energy of 70 eV.
 - Scan a mass range from m/z 40 to 400.
 - The resulting mass spectrum will show the molecular ion (if stable enough to be observed) and characteristic fragmentation patterns, including the isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Analytical Workflow and Logic

The cross-validation of **1,8-Dibromoocetane** and its alternatives follows a logical progression of analytical techniques to confirm identity, purity, and structure.

[Click to download full resolution via product page](#)

Analytical Cross-Validation Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6-Dibromohexane (629-03-8) 1H NMR [m.chemicalbook.com]
- 2. 1,8-Dibromooctane(4549-32-0) 1H NMR spectrum [chemicalbook.com]
- 3. 1,6-Dibromohexane (629-03-8) 13C NMR [m.chemicalbook.com]
- 4. 1,10-Dibromodecane(4101-68-2) 13C NMR spectrum [chemicalbook.com]
- 5. Decane, 1,10-dibromo- [webbook.nist.gov]
- 6. Octane, 1,8-dibromo- [webbook.nist.gov]
- 7. Decane, 1,10-dibromo- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Analytical Cross-Validation of 1,8-Dibromooctane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199895#cross-validation-of-analytical-data-for-1-8-dibromooctane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com